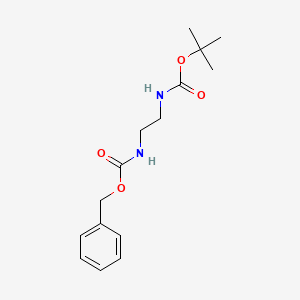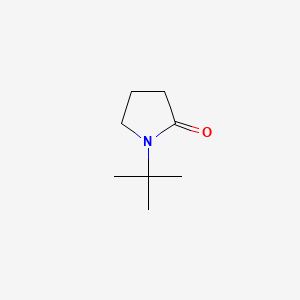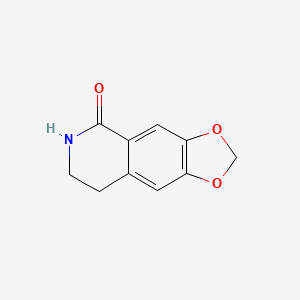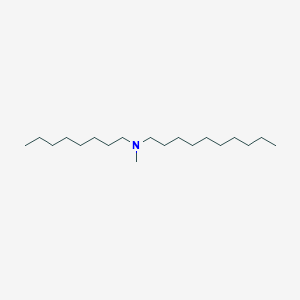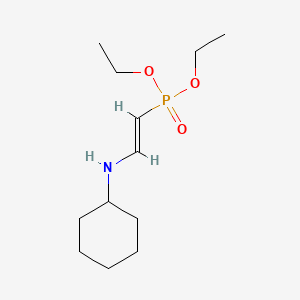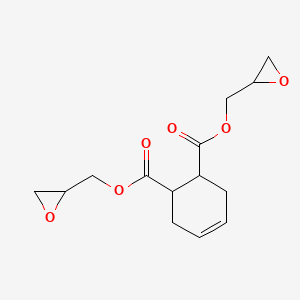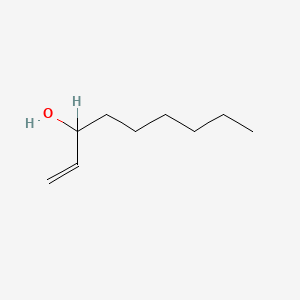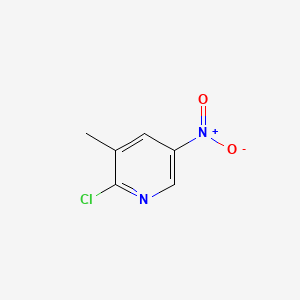
Solvent Yellow 93
Overview
Description
Solvent Yellow 93, also known as Transparent Yellow 3G, is a reddish-yellow powder . It is used in coloring for plastic, PS, HIPS, ABS, PC, PA6, PA66, RPVC, PMMA, SAN, AS, PET, terylene and fiber, and also in the manufacturing of agglomerate for coloring terylene .
Synthesis Analysis
The synthesis of Solvent Yellow 93 involves the condensation of 6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBALDEHYDE and 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one .Molecular Structure Analysis
The molecular formula of Solvent Yellow 93 is C21H18N4O2 . It belongs to the class of azomethine dyes .Chemical Reactions Analysis
Solvent Yellow 93 is insoluble in water but soluble in ethanol, Chloroform, Acetone, and other organic solvents . It is mainly used in polyester protoplasmic coloring and also in the manufacture of polyester masterbatch .Physical And Chemical Properties Analysis
Solvent Yellow 93 is a greenish-yellow powder . It has a density of 1.32 g/cm3, a melting point of 181°C, and a heat resistance in PS of 300°C . It is insoluble in water but soluble in ethanol, Chloroform, Acetone, and other organic solvents .Scientific Research Applications
Coloring for Plastics
Solvent Yellow 93 is extensively used in the coloring of various plastics, providing a vibrant yellow hue. It is compatible with a wide range of plastic materials including PS (Polystyrene), HIPS (High Impact Polystyrene), ABS (Acrylonitrile Butadiene Styrene), PC (Polycarbonate), PA6 (Polyamide 6), PA66 (Polyamide 66), RPVC (Rigid Polyvinyl Chloride), PMMA (Polymethyl Methacrylate), SAN (Styrene Acrylonitrile), AS (Acrylonitrile Styrene), PET (Polyethylene Terephthalate), and terylene fibers .
Terylene Fiber Coloring
This dye is particularly useful in coloring terylene, a type of polyester fiber. It ensures consistent coloration and is used in the manufacturing of agglomerate for coloring terylene .
Masterbatch Manufacturing
Solvent Yellow 93 is also employed in the production of masterbatches, which are concentrated mixtures of pigments used to impart color to plastics. These masterbatches are then used to color terylene and other fibers .
High Heat Resistance
The dye exhibits high heat resistance, making it suitable for applications that involve high-temperature processes .
Good Light Fastness
It has good light fastness properties, ensuring that the color remains stable and does not fade easily when exposed to light .
Strong Dyeing Power
Solvent Yellow 93 has strong dyeing power, which means it can provide intense coloration with relatively small quantities of dye .
Mechanism of Action
Target of Action
Solvent Yellow 93, also known as Transparent Yellow 3G, is primarily targeted towards various types of plastics and fibers . It is used in the coloration of PS, ABS, SAN, PMMA, PC, PVC-R, and PET in structural foams, film, furniture, toys, packaging, sheets, and many other applications .
Mode of Action
The mode of action of Solvent Yellow 93 involves its interaction with the target materials. As an azomethine dye , it binds to the polymers in the target materials, imparting a bright and brilliant yellow color . This dye gives brilliant colors with high clarity .
Biochemical Pathways
It is known that the dye is used in the coloration of various types of plastics and fibers .
Pharmacokinetics
It can be noted that solvent yellow 93 has a melting point of 185°c and a density of 132 g/cm³ . These properties may affect its dispersion and stability in the target materials.
Result of Action
The primary result of Solvent Yellow 93’s action is the imparting of a bright and brilliant yellow color to the target materials . It provides high clarity and brilliant colors, with strong heat resistance during manufacturing . There is no blooming or migration under normal conditions .
Action Environment
The action of Solvent Yellow 93 can be influenced by environmental factors. For instance, its heat resistance property allows it to withstand the high temperatures often involved in the manufacturing processes of plastics and fibers . Additionally, its solubility in organic solvents like ethanol and dichloromethane influences its dispersion in these mediums and its subsequent interaction with the target materials.
Safety and Hazards
Solvent Yellow 93 is harmful if swallowed and may cause stomach discomfort. It may cause respiratory irritation and may cause skin and eye irritation in sensitive individuals . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAPQRFSPBUJAU-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solvent Yellow 93 | |
CAS RN |
4702-90-3 | |
| Record name | C.I. Solvent Yellow 93 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Solvent Yellow 93 in the light cyan ink formulation?
A: Solvent Yellow 93 acts as a shading adjusting colorant in the light cyan ink formulation []. It helps fine-tune the final color shade of the ink by absorbing light in the 400-500 nm wavelength range, contributing to the overall cyan hue.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



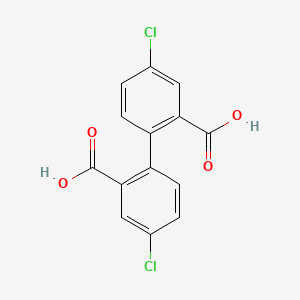
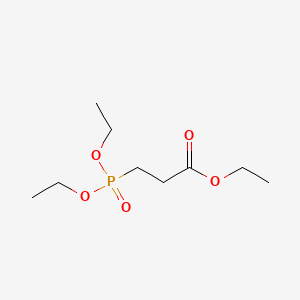

![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)
